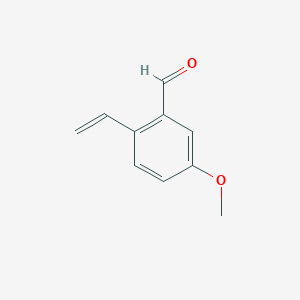

5-Methoxy-2-vinylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-ethenyl-5-methoxybenzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h3-7H,1H2,2H3 |

InChI Key |

CYAAVEVVWDDFTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Routes for 5 Methoxy 2 Vinylbenzaldehyde

Catalytic Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering efficient routes to vinyl-substituted aromatic compounds like 5-Methoxy-2-vinylbenzaldehyde. The Suzuki-Miyaura and Stille couplings are particularly relevant and well-established methods for this purpose.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org For the synthesis of this compound, a plausible approach involves the coupling of an appropriately substituted arylboronic acid with a vinylating agent.

A key precursor for this strategy is 2-formyl-4-methoxyphenylboronic acid . This compound serves as the aromatic core, containing both the aldehyde and methoxy (B1213986) functionalities at the desired positions. The vinyl group can be introduced using a suitable vinylboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic ester. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form this compound

| Parameter | Condition |

| Aryl Precursor | 2-Formyl-4-methoxyphenylboronic acid |

| Vinylating Agent | Potassium vinyltrifluoroborate |

| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) |

| Ligand | SPhos, XPhos, or other bulky electron-rich phosphines |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O |

| Temperature | 80-110 °C |

This table presents a set of plausible, generalized conditions based on established Suzuki-Miyaura coupling protocols. Specific optimization of these parameters would be necessary to achieve high yields of this compound.

Stille Coupling Approaches from Halo-Substituted Precursors

The Stille coupling reaction provides an alternative powerful method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, typically a halide or triflate. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.orgorgsyn.org

For the synthesis of the target molecule, a practical approach would be the reaction of 2-bromo-4-methoxybenzaldehyde with a vinylstannane reagent, such as vinyltributylstannane or vinyltrimethylstannane . The reaction is catalyzed by a palladium complex, often in the presence of a ligand.

The mechanism of the Stille reaction is well-studied and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of catalyst, ligand, and solvent can significantly influence the reaction efficiency and yield.

Table 2: Representative Conditions for Stille Coupling to form this compound

| Parameter | Condition |

| Aryl Precursor | 2-Bromo-4-methoxybenzaldehyde biosynth.com |

| Vinylating Agent | Vinyltributylstannane |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ |

| Ligand | PPh₃, P(o-tol)₃, or AsPh₃ |

| Solvent | Toluene, THF, or DMF |

| Temperature | 80-120 °C |

This table outlines typical conditions for a Stille coupling reaction. Optimization of these parameters is crucial for achieving the desired product in high yield. The toxicity of organotin compounds is a significant consideration for this synthetic route. wikipedia.org

Convergent and Linear Synthesis Pathways from Aromatic Precursors

The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy.

Development of Novel and Efficient Synthetic Transformations

Research in organic synthesis is continuously focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, several areas of modern synthetic chemistry could offer novel and improved routes.

One area of active research is the development of more active and robust palladium catalysts and ligands for cross-coupling reactions. The use of N-heterocyclic carbene (NHC) ligands, for instance, has been shown to improve the efficiency of Suzuki-Miyaura and Stille couplings, often allowing for lower catalyst loadings and milder reaction conditions.

Furthermore, direct C-H activation and functionalization methodologies are emerging as powerful tools in organic synthesis. A potential future strategy for the synthesis of this compound could involve the direct vinylation of a C-H bond in 3-methoxybenzaldehyde, ortho to the aldehyde group. This would eliminate the need for pre-functionalized starting materials like halo- or boro-substituted benzaldehydes, leading to a more atom-economical and efficient synthesis. However, achieving high regioselectivity in such reactions remains a significant challenge.

The development of flow chemistry techniques could also offer advantages for the synthesis of this compound, allowing for precise control over reaction parameters, improved safety, and easier scalability.

Reactivity Profiles and Mechanistic Investigations of 5 Methoxy 2 Vinylbenzaldehyde

Chemical Transformations Involving the Vinyl Moiety

The vinyl group in 5-Methoxy-2-vinylbenzaldehyde serves as a key site for carbon-carbon bond formation and polymerization, primarily through reactions characteristic of alkenes.

Olefin Metathesis Reactions: Ring-Closing, Cross, and Ring-Opening Pathways

Olefin metathesis is a powerful catalytic method for the rearrangement of carbon-carbon double bonds. organic-chemistry.org The terminal vinyl group of this compound is an excellent substrate for various metathesis pathways, catalyzed by well-defined transition metal complexes, such as those developed by Grubbs and Schrock. organic-chemistry.orglibretexts.org These catalysts are known for their high functional group tolerance, allowing for reactions to proceed in the presence of the aldehyde moiety. harvard.edu

The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the catalyst's metal-carbene bond and the substrate's olefin. libretexts.orgharvard.edu This intermediate then cleaves in a productive manner to release a new olefin and regenerate the metal-carbene catalyst. libretexts.org

Ring-Closing Metathesis (RCM): For RCM to occur, this compound must first be derivatized to contain a second, tethered terminal alkene. The reaction then proceeds intramolecularly to form a cyclic alkene, driven by the release of a volatile small molecule like ethylene. organic-chemistry.orgharvard.edu The efficiency of forming five- to seven-membered rings is notably high. harvard.edu

Cross Metathesis (CM): In this intermolecular pathway, this compound reacts with a partner olefin to create a new, substituted alkene product. libretexts.orgsigmaaldrich.com The reaction can result in both homo- and hetero-coupled products, and controlling the E/Z selectivity can be challenging. libretexts.org

Ring-Opening Metathesis Polymerization (ROMP): While this compound itself is not a cyclic olefin and thus does not directly undergo ROMP, its derivatives can participate. For instance, if the vinyl group were part of a strained ring system (e.g., norbornene), ROMP could be initiated to produce polymers. organic-chemistry.orglibretexts.org

| Metathesis Pathway | Reactant(s) with this compound | Typical Catalyst | Product Type |

| Ring-Closing Metathesis (RCM) | A diene derivative of the parent compound | Grubbs' 1st or 2nd Gen. | Cyclic alkene |

| Cross Metathesis (CM) | A partner alkene (e.g., styrene) | Hoveyda-Grubbs Catalyst | Substituted alkene |

| Ring-Opening Metathesis (ROMP) | A strained cyclic olefin derivative | Schrock's Catalyst | Polymer |

Nucleophilic and Electrophilic Additions to the Alkene

The electron-rich π-bond of the vinyl group makes it susceptible to attack by electrophiles. libretexts.org In electrophilic addition reactions, the alkene acts as a nucleophile, donating its π-electrons to an electrophilic species. openstax.org

This process typically occurs in two steps:

The π-bond attacks the electrophile (e.g., a proton from HBr), forming a new sigma bond and a carbocation intermediate. openstax.orglibretexts.org

A nucleophile (e.g., Br⁻) then attacks the carbocation, forming the final addition product. openstax.orglibretexts.org

The regioselectivity of this addition is governed by Markovnikov's Rule , which states that the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. byjus.com This leads to the formation of the more stable carbocation intermediate (in this case, a secondary benzylic carbocation), which is stabilized by the adjacent aromatic ring. libretexts.orgbyjus.com

| Reagent (E-Nu) | Electrophile (E) | Nucleophile (Nu) | Predicted Major Product |

| HBr | H⁺ | Br⁻ | 2-(1-Bromoethyl)-5-methoxybenzaldehyde |

| HCl | H⁺ | Cl⁻ | 2-(1-Chloroethyl)-5-methoxybenzaldehyde |

| H₂O / H₂SO₄ (cat.) | H⁺ | H₂O | 2-(1-Hydroxyethyl)-5-methoxybenzaldehyde |

While less common for simple alkenes, nucleophilic additions can occur if the double bond is activated by a strong electron-withdrawing group, which is not the case here.

Polymerization and Oligomerization Studies

The vinyl group allows this compound to act as a monomer in addition polymerization reactions. Studies on analogous compounds, such as o-vinylbenzaldehyde, show that polymerization can be initiated by cationic catalysts like BF₃·OEt₂. acs.org The polymerization of o-vinylbenzaldehyde yields polymers that contain not only the expected repeating vinyl units but also cyclized structures, indicating a complex reaction pathway involving both the vinyl and aldehyde groups. acs.org

Similarly, other styrene-like monomers derived from biological sources, such as 2-methoxy-4-vinylphenol (B128420) (MVP), have been successfully polymerized via radical polymerization to create a range of thermoplastics. mdpi.com Based on these precedents, this compound could likely undergo polymerization through several mechanisms:

Cationic Polymerization: Initiated by Lewis acids, this would likely proceed through the secondary benzylic carbocation.

Radical Polymerization: Initiated by agents like AIBN, this would involve a free-radical chain-growth mechanism. mdpi.com

Cyclopolymerization: The proximity of the aldehyde could lead to intramolecular cyclization during the polymerization process, as seen with o-vinylbenzaldehyde. acs.org

Derivatization and Reactions of the Aldehyde Functionality

The aldehyde group is a versatile handle for a wide array of chemical transformations, including condensations, cyclizations, reductions, and oxidations.

Condensation and Cyclization Reactions

The aldehyde functionality readily participates in condensation reactions to form new carbon-carbon bonds. A prominent example is the Aldol Condensation , where the aldehyde reacts with an enolate. magritek.com In a base-catalyzed reaction with a ketone like acetone, this compound would form a β-hydroxy carbonyl adduct, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. magritek.com

Another important reaction is the Knoevenagel Condensation . This involves the reaction of the aldehyde with an active methylene (B1212753) compound (e.g., malonates, malononitrile) in the presence of a weak base. acs.org Sequential Knoevenagel condensation followed by intramolecular cyclization has been used to synthesize indene (B144670) and benzofulvene derivatives from substituted 2-vinylbenzaldehydes. acs.org

| Reaction Name | Reagent(s) | Catalyst | Intermediate/Product Type |

| Aldol Condensation | Acetone | Base (e.g., KOH) | β-Hydroxy ketone, then α,β-Unsaturated ketone |

| Knoevenagel Condensation | Diethyl malonate | Piperidine/Acetic Acid | Benzylidene malonate |

| Knoevenagel/Cyclization | Malononitrile | TiCl₄/Et₃N | Benzofulvene derivative |

These reactions highlight the utility of the aldehyde group in building complex molecular scaffolds. nih.gov

Selective Reductions and Oxidations

The selective transformation of the aldehyde group in the presence of the vinyl moiety is a crucial synthetic challenge.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, 5-methoxy-2-vinylbenzyl alcohol, without affecting the vinyl group. While powerful reducing agents like LiAlH₄ would reduce both functionalities, milder and more selective reagents are preferred. Systems such as sodium borohydride (B1222165) (NaBH₄) in the presence of additives like sodium oxalate (B1200264) (Na₂C₂O₄) in water have been shown to selectively reduce aldehydes over other reducible groups. orientjchem.org Enzymatic reductions using whole-cell biocatalysts (e.g., E. coli) also offer high chemoselectivity for aldehyde reduction. mdpi.com The presence of an electron-donating methoxy (B1213986) group can activate the aromatic ring towards enzymatic reduction. mdpi.com

Selective Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-methoxy-2-vinylbenzoic acid. Care must be taken to choose an oxidant that does not cleave or react with the alkene. Common methods for oxidizing aldehydes, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, are generally mild enough to leave double bonds intact. Other catalytic systems, often employing supported metal oxides like vanadium oxide, have been developed for the selective oxidation of substituted toluenes to benzaldehydes, and similar principles of controlled oxidation can be applied to the aldehyde-to-acid transformation. researchgate.net

Aromatic Ring Functionalization and Substitution Chemistry

The aromatic ring of this compound is adorned with two substituents that exert opposing electronic effects, leading to a nuanced reactivity profile in aromatic substitution reactions. The methoxy (-OCH₃) group at the 5-position is an electron-donating group (EDG) due to its ability to donate a lone pair of electrons to the ring through resonance (+M effect). organicchemistrytutor.comwikipedia.org This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com Consequently, the methoxy group is classified as an activating group and an ortho, para-director. libretexts.orgchemistrytalk.org

Conversely, the vinylbenzaldehyde group at the 2-position, specifically the aldehyde (-CHO) function, is a moderate electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both inductive (-I) and resonance (-M) effects. wikipedia.org The aldehyde group is a meta-director for electrophilic aromatic substitution. libretexts.org

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org For this compound, these reactions would be expected to yield primarily 4- and 6-substituted products.

In the context of nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing aldehyde group can activate the ring for attack by a nucleophile, particularly if a good leaving group is present at an ortho or para position. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org The rate of nucleophilic aromatic substitution is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Classification | Directing Influence (Electrophilic Substitution) |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | 5 | Electron-Donating (+M, -I) | Activating | Ortho, Para (positions 4 and 6) |

| -CHO (Formyl) | 2 (as part of 2-vinylbenzaldehyde) | Electron-Withdrawing (-M, -I) | Deactivating | Meta (positions 4 and 6 relative to itself) |

Catalytic Reaction Pathways and Kinetic Analysis

The vinyl group of this compound is a key functional handle for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed Arylbenzylation Mechanisms

Nickel-catalyzed three-component reactions, such as arylbenzylation of vinylarenes, offer a powerful method for the dicarbofunctionalization of alkenes. nih.govacs.org In the context of this compound, which is a vinylarene, this reaction would involve the addition of an aryl group and a benzyl (B1604629) group across the double bond.

Mechanistic studies of nickel-catalyzed arylbenzylation of alkenylarenes suggest a catalytic cycle that is initiated by a single electron transfer (SET) from the nickel(0) catalyst to the benzyl halide. nih.gov This rate-limiting step results in the formation of a benzylic radical and a nickel(I) species. The benzylic radical then adds to the vinyl group of the substrate to generate a new benzylic radical intermediate. This intermediate subsequently recombines with the nickel(I) species to form a nickel(II) metallacycle. The catalytic cycle is completed by transmetalation with an arylzinc reagent, followed by reductive elimination to yield the 1,1,3-triarylpropyl product and regenerate the nickel(0) catalyst. nih.gov

The regioselectivity of the addition is influenced by the stability of the radical intermediates. The formation of a stable benzyl-Ni(II) species can occur via an anti-Markovnikov olefin insertion. organic-chemistry.orgnih.gov

Role of Autocatalysis in Transition Metal-Mediated Processes

Kinetic studies of nickel-catalyzed arylbenzylation of alkenylarenes have revealed the phenomenon of autocatalysis, where a product of the reaction accelerates the catalytic process. researchgate.net Specifically, it has been shown that the in-situ generated zinc halide (ZnX₂), a byproduct of the transmetalation step with the arylzinc reagent, acts as an autocatalyst. nih.govresearchgate.net

Palladium-Catalyzed Reaction Mechanisms (e.g., Heck Reaction Context)

The vinyl group of this compound is an excellent substrate for the palladium-catalyzed Mizoroki-Heck reaction. wikipedia.orgnih.gov This reaction couples the vinyl group with an aryl or vinyl halide to form a substituted alkene. byjus.com The Heck reaction is a cornerstone of C-C bond formation in organic synthesis and proceeds through a well-established catalytic cycle. nih.gov

The generally accepted mechanism for the Mizoroki-Heck reaction involves the following key steps: wikipedia.orgbyjus.com

Oxidative Addition: A palladium(0) complex undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a palladium(II) intermediate, [L₂Pd(R)(X)]. wikipedia.org

Migratory Insertion (Carbopalladation): The alkene (in this case, the vinyl group of this compound) coordinates to the palladium(II) complex and then inserts into the Pd-R bond. This step typically proceeds in a syn-periplanar fashion. wikipedia.org

β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride complex and the new, more substituted alkene product. This step also generally requires a syn-periplanar arrangement of the Pd and H atoms.

Reductive Elimination: The palladium-hydride complex undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. researchgate.netfigshare.com In the case of styrenes and related vinylarenes, arylation typically occurs at the β-position of the vinyl group. The presence of substituents on the aryl halide and the vinylarene can affect the reaction rate and selectivity. sctunisie.org For instance, electron-withdrawing groups on the alkene can enhance the reaction rate. wikipedia.org The choice of ligands on the palladium catalyst is also crucial in controlling the activity and selectivity of the reaction. researchgate.net

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | Addition of aryl/vinyl halide to the Pd(0) center. | Pd(0) → Pd(II) |

| Migratory Insertion | Insertion of the alkene into the Pd-C bond. | No Change |

| β-Hydride Elimination | Elimination of a β-hydrogen to form the product and a Pd-H species. | No Change |

| Reductive Elimination | Elimination of HX with the aid of a base to regenerate the catalyst. | Pd(II) → Pd(0) |

Applications of 5 Methoxy 2 Vinylbenzaldehyde in Complex Molecular Construction

As a Versatile Building Block for Heterocyclic Scaffolds

The bifunctional nature of 5-Methoxy-2-vinylbenzaldehyde, possessing both an electrophilic aldehyde and a reactive vinyl group, positions it as a promising precursor for the synthesis of diverse heterocyclic scaffolds. The vinyl group can act as a dienophile or participate in other pericyclic reactions, while the aldehyde group is amenable to condensation reactions with a variety of nucleophiles.

While specific literature extensively detailing the use of this compound in Diels-Alder reactions for heterocycle synthesis is limited, the reactivity of its core structure is well-established in principle. For instance, the vinyl group attached to the electron-rich methoxybenzene ring can participate in cycloaddition reactions. The aldehyde functionality provides a handle for subsequent cyclization steps, enabling the formation of nitrogen- and oxygen-containing heterocycles. Tandem inverse-electron-demand hetero-Diels–Alder reactions, for example, are powerful methods for creating highly functionalized nitrogen heteroaromatics from aza-dienes and dienophiles. rsc.org Similarly, hetero-Diels-Alder reactions involving aldehydes as heterodienophiles are a well-established route to various oxygen-containing heterocycles. illinois.edu The presence of both functionalities in one molecule offers potential for intramolecular cycloadditions or sequential one-pot reactions to rapidly build molecular complexity.

Strategic Intermediate in Natural Product Total Synthesis

The structural motifs present in this compound are found within numerous classes of biologically active natural products, making it a key starting material or intermediate in their total synthesis.

A significant application of this compound is in the total synthesis of oxybenzo[c]phenanthridine alkaloids, a class of compounds known for their cytotoxic activities. A one-pot, multi-reaction approach has been developed for the efficient synthesis of four members of this family: oxychelerythrine, oxysanguinarine, oxynitidine, and oxyavicine. nih.gov In this strategy, this compound is first converted to an allylic trichloroacetimidate (B1259523). This intermediate then undergoes a sequence of transformations within a single pot to construct the core of the alkaloids. nih.gov

| Target Alkaloid | Precursor Intermediate Derived From this compound | Key Transformation Steps |

| Oxychelerythrine | Allylic trichloroacetimidate | Overman Rearrangement, Intramolecular Hydroamination |

| Oxysanguinarine | Allylic trichloroacetimidate | Overman Rearrangement, Intramolecular Hydroamination |

| Oxynitidine | Allylic trichloroacetimidate | Overman Rearrangement, Intramolecular Hydroamination |

| Oxyavicine | Allylic trichloroacetimidate | Overman Rearrangement, Intramolecular Hydroamination |

This table summarizes the application of this compound as a precursor in the synthesis of four different oxybenzo[c]phenanthridine alkaloids.

Polycyclic γ-lactams are important structural motifs found in many biologically active natural products, including potent proteasome inhibitors like salinosporamide A. nih.gov The synthesis of these complex scaffolds often involves sophisticated cascade reactions, such as the radical cyclization of 1,6-enynes. nih.gov While the vinyl and aldehyde groups of this compound could theoretically be elaborated into precursors for such cyclizations, the current scientific literature does not prominently feature this compound as a direct starting material for the synthesis of polycyclic γ-lactams. The development of synthetic routes leveraging this building block for γ-lactam construction remains an area for potential future exploration.

Stilbenes and their oligomers, such as resveratrol (B1683913) and its derivatives, are a major class of phytoalexins with a wide range of biological activities. uliege.beresearchgate.net The synthesis of the core stilbene (B7821643) structure is commonly achieved through methods like the Wittig, Heck, or McMurry reactions, which often utilize benzaldehydes as starting materials. uliege.beresearchgate.net The this compound molecule contains both the requisite benzaldehyde (B42025) functionality and a vinyl group that could be involved in cross-coupling reactions. For instance, a Heck reaction could potentially couple the vinyl group with an aryl halide, or the aldehyde could undergo a Wittig reaction to form the characteristic stilbene double bond. uliege.be Despite this potential, specific examples of this compound being used as a key building block in the convergent synthesis of oligoresveratrol natural product cores are not extensively documented.

Beyond the well-established role in the synthesis of oxybenzo[c]phenanthridine alkaloids, the potential of this compound extends to other biologically relevant scaffolds. The unique substitution pattern—a vinyl group ortho to an aldehyde—is a key feature for initiating specific intramolecular cyclizations. The synthesis of amino-substituted indenes and 1,4-dihydronaphthalenes, which serve as the precursors to the aforementioned alkaloids, demonstrates the compound's utility in creating privileged carbocyclic structures that are themselves valuable in medicinal chemistry. nih.gov

Development of Cascade, Domino, and One-Pot Tandem Reaction Sequences

A key advantage of using this compound in synthesis is its suitability for designing complex cascade, domino, or one-pot reactions. These processes, which form multiple chemical bonds in a single operation without isolating intermediates, significantly improve synthetic efficiency and atom economy.

The total synthesis of oxybenzo[c]phenanthridine alkaloids provides a prime example of this application. nih.gov The process begins with the conversion of this compound into an allylic alcohol, which is then transformed into an allylic trichloroacetimidate. This substrate is specifically designed for a one-pot, two-step multi-bond-forming process.

Key Steps in the One-Pot Sequence:

Overman Rearrangement: The allylic trichloroacetimidate undergoes a thermal nih.govnih.gov-sigmatropic rearrangement to form an allylic trichloroacetamide.

Intramolecular Hydroamination/N-vinylation: In the same pot, a palladium catalyst promotes an intramolecular hydroamination of the newly formed amine onto the ortho-vinyl group, leading to the rapid construction of the complex polycyclic core of the alkaloids. nih.gov

This sequence efficiently assembles the key structural features of the target natural products in a highly convergent manner, highlighting the strategic utility of the ortho-vinylbenzaldehyde motif in orchestrating advanced tandem reactions. nih.gov

Computational and Theoretical Studies on 5 Methoxy 2 Vinylbenzaldehyde and Its Reactivity

Quantum Chemical Investigations of Electronic Structure and Conformations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-Methoxy-2-vinylbenzaldehyde, these methods can elucidate its structural and electronic characteristics, providing a foundation for predicting its reactivity.

Detailed computational studies on substituted benzaldehydes have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict molecular structures, vibrational frequencies, and electronic properties. nih.govmahendrapublications.com The geometry of this compound would be optimized to find the most stable arrangement of its atoms. This involves determining key bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the aldehyde and vinyl substituents relative to the benzene (B151609) ring.

Electronic structure analysis provides insights into the molecule's reactivity. The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can identify nucleophilic and electrophilic sites. mahendrapublications.comresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For a molecule like 4-methoxybenzaldehyde, studies have shown that such calculations can effectively illustrate its high reactivity. mahendrapublications.com

Illustrative Data for this compound (Based on DFT Calculations of Analogous Molecules):

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (reactivity towards electrophiles) |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability (reactivity towards nucleophiles) |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility |

Molecular Dynamics Simulations of Reaction Intermediates

While quantum chemical calculations describe static molecular states, molecular dynamics (MD) simulations provide a view of how molecules and their reaction intermediates behave over time, often in a solvent environment. youtube.com Ab-initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces at each time step, is particularly powerful for studying reactive processes. mdpi.com

For this compound, MD simulations could be used to study the behavior of short-lived intermediates in various reactions. For example, in a polymerization reaction involving the vinyl group, MD could track the conformational changes of the growing polymer chain. In a cycloaddition reaction, simulations could model the approach of the dienophile and the structural evolution of the transition state region. ijcce.ac.ir

Reactive molecular dynamics simulations, using force fields like ReaxFF, are capable of modeling bond formation and breaking, allowing for the automated discovery of complex reaction pathways and the identification of transient intermediates. acs.org This approach could be applied to simulate the oxidation or reduction of this compound under various conditions, revealing the sequence of elementary steps and the lifetimes of the species involved. Studies on other complex chemical processes, such as the electrolysis of amino acids, have shown that AIMD can successfully map out ultra-fast radical reactions and the role of solvent molecules in stabilizing intermediates. mdpi.comuregina.ca

Hypothetical MD Simulation of Aldehyde Reduction Intermediate:

| Simulation Parameter | Description | Observation |

| System | This compound + Hydride source in Ethanol (B145695) | Simulation tracks the approach of the hydride to the carbonyl carbon. |

| Time Scale | 100 picoseconds | Observation of the formation of a transient alkoxide intermediate. |

| Key Measurement | C=O bond distance vs. time | Bond elongates and transitions from double to single bond character. |

| Solvent Interaction | Radial distribution function of ethanol around the alkoxide | Shows strong hydrogen bonding between the solvent and the negatively charged oxygen, stabilizing the intermediate. |

Mechanistic Elucidation through Computational Modeling

One of the most significant applications of computational chemistry is the detailed elucidation of reaction mechanisms. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and calculate activation energies, providing a quantitative understanding of the reaction's feasibility and selectivity. nih.gov

DFT calculations are a workhorse for these studies. mdpi.com For this compound, one could investigate several potential reactions:

Diels-Alder Reaction: The vinyl group can act as a dienophile. Computational modeling could determine the activation barriers for the [4+2] cycloaddition with various dienes and predict the stereoselectivity (endo/exo) of the products. nih.gov

Henry Reaction: The aldehyde group can react with a nitroalkane. DFT studies on similar substituted benzaldehydes have been used to explore the stereoselectivity of such reactions catalyzed by chiral complexes. researchgate.net

Catalytic Hydrogenation: The molecule has two reducible groups (aldehyde and vinyl). Computational modeling can explain the selectivity observed with different catalysts. For instance, it can calculate the activation barriers for the hydrogenation of the C=O bond versus the C=C bond on a given catalyst surface. nih.gov

A typical mechanistic study involves locating the geometries of reactants, products, intermediates, and, crucially, the transition states (TS) connecting them. The calculated Gibbs free energy difference between the reactants and the highest-energy transition state gives the activation barrier, which determines the reaction rate. For example, DFT has been used to investigate the stereoselective [2+2] cycloaddition of ketenes with electron-deficient benzaldehydes, identifying the rate- and stereoselectivity-determining step. rsc.org

Illustrative Energy Profile for a Hypothetical Reaction (e.g., Diels-Alder):

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Diene |

| Transition State (Endo) | +22.5 | Highest energy point on the endo pathway |

| Transition State (Exo) | +24.0 | Highest energy point on the exo pathway |

| Product (Endo) | -15.8 | Kinetically favored product |

| Product (Exo) | -18.2 | Thermodynamically favored product |

Rational Design of Catalysts and Reaction Conditions

Computational insights into reaction mechanisms enable the rational design of catalysts and reaction conditions to improve yield, selectivity, and efficiency. nih.gov By understanding how a catalyst interacts with a substrate at the molecular level, modifications can be proposed to enhance its performance.

A key challenge for this compound is achieving selective transformations. For example, in catalytic hydrogenation, it might be desirable to reduce the aldehyde to an alcohol without affecting the vinyl group, or vice versa. Computational studies can screen potential catalysts and predict their selectivity. acs.org

For the selective hydrogenation of the aldehyde group, a catalyst should preferentially adsorb and activate the C=O bond over the C=C bond. DFT calculations can model the adsorption energies of the molecule onto different catalyst surfaces (e.g., Platinum, Palladium, Ruthenium) in various orientations. researchgate.net By calculating the energy barriers for the subsequent hydrogenation steps for both functional groups, a selectivity prediction can be made. For instance, research on the hydrogenation of unsaturated aldehydes has shown that modifying the electronic properties of metal catalysts or introducing electrophilic sites can steer the reaction towards the desired unsaturated alcohol product. acs.org This knowledge allows for the in-silico design of new catalysts—for example, by creating specific alloys or using supports that promote the desired binding mode—before attempting their synthesis in the lab. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Methoxy-2-vinylbenzaldehyde. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecule's structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehyde proton, the vinyl group protons, the aromatic protons, and the methoxy (B1213986) group protons are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms. For instance, the aldehyde proton appears as a singlet in the downfield region, typically around 10.32 ppm. The vinyl protons exhibit a characteristic set of doublet of doublets, reflecting their geminal and cis/trans couplings. The aromatic protons show splitting patterns consistent with a trisubstituted benzene (B151609) ring, and the methoxy protons appear as a sharp singlet in the upfield region. acs.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the aldehyde, the vinyl carbons, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon can be unambiguously assigned. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) acs.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 10.32 | s | Aldehyde H (CHO) | |

| 7.51 | d | 8.6 | Aromatic H |

| 7.42 | dd | 17.3, 10.9 | Vinyl H |

| 7.34 | d | 2.8 | Aromatic H |

| 7.13 | dd | 8.6, 2.8 | Aromatic H |

| 5.61 | dd | 17.3, 1.1 | Vinyl H |

| 5.45 | dd | 10.9, 1.1 | Vinyl H |

| 3.87 | s | Methoxy H (OCH₃) |

s = singlet, d = doublet, dd = doublet of doublets

Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃) acs.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 191.8 | Aldehyde C (CHO) |

| 159.5 | Aromatic C (C-OCH₃) |

| 134.0 | Aromatic C |

| 133.9 | Aromatic C |

| 132.4 | Vinyl CH |

| 129.0 | Aromatic CH |

| 121.3 | Aromatic CH |

| 118.3 | Vinyl CH₂ |

| 113.0 | Aromatic CH |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is crucial for confirming the molecular formula of this compound.

While low-resolution mass spectrometry can provide the nominal molecular weight, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₀O₂), the theoretical monoisotopic mass can be calculated with high precision. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy provides strong evidence for the correct molecular formula.

Electron ionization (EI) mass spectrometry of this compound shows a molecular ion peak (M⁺) at m/z 162, corresponding to the nominal mass of the compound. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragments include the loss of a methyl group (M-15), a formyl group (M-29), or a methoxy group (M-31), leading to characteristic fragment ions. acs.org

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Theoretical Monoisotopic Mass | 162.0681 u |

| Measured Mass (Hypothetical) | 162.0683 u |

| Mass Error (Hypothetical) | 1.2 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent peaks would include a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. The presence of the vinyl group would be confirmed by C=C stretching absorption around 1630 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. The aromatic ring would exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations also above 3000 cm⁻¹. The methoxy group would be identified by a characteristic C-O stretching band, usually found in the 1200-1250 cm⁻¹ region, and C-H stretching of the methyl group just below 3000 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Vinyl and Aromatic |

| ~2950-2850 | C-H Stretch | Methoxy (CH₃) |

| ~2850-2750 | C-H Stretch | Aldehyde (CHO) |

| ~1700-1680 | C=O Stretch | Aldehyde |

| ~1630 | C=C Stretch | Vinyl |

| ~1600, 1580, 1500 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-O Stretch | Aryl Ether |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of this compound and for analyzing its presence in complex mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Due to its moderate polarity, this compound is well-suited for analysis by reversed-phase HPLC. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be retained on the column and then eluted, with the retention time being a characteristic parameter for its identification under specific chromatographic conditions. A UV detector is typically used for detection, as the aromatic ring and conjugated system of this compound absorb strongly in the UV region. HPLC can be used to quantify the purity of a sample by measuring the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Given its volatility, Gas Chromatography is another suitable technique for the analysis of this compound. In GC, the sample is vaporized and transported by an inert carrier gas (mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or medium-polarity capillary column would likely be effective. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of coupling the separation with mass analysis, allowing for the positive identification of the compound and any impurities.

The choice between HPLC and GC would depend on the specific analytical problem, such as the nature of the sample matrix and the required sensitivity. Both techniques are powerful tools for quality control during the synthesis and for the analysis of reaction mixtures containing this compound.

Derivatization, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Functionalized 5-Methoxy-2-vinylbenzaldehyde Analogues

The derivatization of this compound allows for the generation of a diverse array of functionalized analogues, each with potentially unique properties and applications. The synthetic strategies employed to modify this core structure often target the aldehyde or vinyl functionalities, or the aromatic ring itself.

The synthesis of the parent compound, this compound, can be achieved through multi-step sequences. A common approach involves the Reimer-Tiemann formylation of 4-methoxyphenol (B1676288) to introduce the aldehyde group, followed by methylation of the resulting hydroxyl group to yield 2,5-dimethoxybenzaldehyde. chemicalbook.comcqu.edu.cn Subsequent selective manipulation is then required to introduce the vinyl group at the 2-position.

Once obtained, the aldehyde group of this compound is a prime site for derivatization. For instance, condensation reactions with various amines can lead to the formation of Schiff base derivatives. The synthesis of such compounds is typically straightforward, involving the refluxing of the benzaldehyde (B42025) with the desired amine in a suitable solvent like ethanol (B145695). researchgate.net

The vinyl group also offers a handle for a wide range of transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be envisioned to further extend the carbon framework.

The characterization of these newly synthesized analogues relies on a suite of spectroscopic techniques to confirm their molecular structure.

Table 1: Spectroscopic Characterization Data for Hypothetical this compound Derivatives

| Derivative Name | Synthesis Method | Key ¹H NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | Key Mass Spec (m/z) |

| (E)-N-benzyl-1-(5-methoxy-2-vinylphenyl)methanimine | Schiff base condensation | 9.85 (s, 1H, -CH=N-), 7.20-7.80 (m, Ar-H), 6.80-7.00 (dd, 1H, vinyl H), 5.30-5.80 (d, 2H, vinyl CH₂), 4.80 (s, 2H, N-CH₂-Ph), 3.85 (s, 3H, -OCH₃) | 1640 (C=N), 1600, 1500 (C=C, aromatic), 1250 (C-O, ether) | [M]+ corresponding to the molecular formula |

| 5-Methoxy-2-(prop-1-en-2-yl)benzaldehyde | Wittig Reaction | 9.90 (s, 1H, -CHO), 7.10-7.70 (m, Ar-H), 5.10-5.30 (m, 2H, =CH₂), 2.10 (s, 3H, -CH₃) | 1690 (C=O), 1605, 1495 (C=C, aromatic), 1255 (C-O, ether) | [M]+ corresponding to the molecular formula |

Comparative Reactivity and Isomeric Studies (e.g., with 4-Methoxy-2-vinylbenzaldehyde)

The reactivity of this compound is significantly influenced by the relative positions of the methoxy (B1213986), vinyl, and aldehyde groups. A comparative study with its isomer, 4-Methoxy-2-vinylbenzaldehyde, highlights the profound impact of substituent placement on the molecule's chemical behavior.

The primary difference lies in the electronic effect of the methoxy group relative to the aldehyde and vinyl groups. In this compound, the methoxy group is in the meta position relative to the aldehyde group and para to the vinyl group. In contrast, in the 4-methoxy isomer, the methoxy group is para to the aldehyde group and meta to the vinyl group.

The methoxy group is an electron-donating group through its +M (mesomeric) effect. askfilo.com When positioned para to an electron-withdrawing group like an aldehyde, it strongly donates electron density to the aromatic ring and the carbonyl group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack. askfilo.com Conversely, a meta-situated methoxy group has a less pronounced electron-donating effect on the aldehyde. Therefore, one would predict that 4-Methoxy-2-vinylbenzaldehyde would be less reactive towards nucleophiles at the aldehyde carbon compared to this compound.

In electrophilic aromatic substitution reactions, the methoxy group is a strong activating and ortho, para-directing group. pearson.com This directing effect will influence the position of further substitution on the aromatic ring for both isomers.

Examination of Electronic and Steric Effects on Reaction Outcomes

The interplay of electronic and steric effects is crucial in determining the outcome of reactions involving this compound.

Electronic Effects:

The methoxy group, being electron-donating, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org Its position at C5 directs incoming electrophiles primarily to the positions ortho and para to it.

In reactions involving the aldehyde carbonyl, the meta-position of the electron-donating methoxy group in this compound results in a less pronounced deactivation of the carbonyl carbon towards nucleophilic attack compared to the para-methoxy group in the 4-isomer. askfilo.com

Steric Effects:

The ortho relationship between the vinyl and aldehyde groups introduces significant steric hindrance around the aldehyde functionality. This steric crowding can influence the approach of bulky reagents to the aldehyde, potentially favoring reactions with smaller nucleophiles. libretexts.org For instance, in reactions like the Wittig olefination, the steric environment around the aldehyde can affect the stereoselectivity of the resulting alkene. researchgate.net The steric hindrance can also play a role in the preferred conformations of the molecule, which in turn can influence its reactivity in cyclization reactions. The steric bulk of ortho-substituents can sometimes lead to rate acceleration in certain reactions, a phenomenon known as the "ortho effect". rsc.org

Table 2: Predicted Influence of Electronic and Steric Effects on Reactions of this compound

| Reaction Type | Key Influencing Factor | Predicted Outcome for this compound |

| Nucleophilic addition to aldehyde | Electronic effect of methoxy group (meta) | More reactive than the 4-methoxy isomer. |

| Electrophilic Aromatic Substitution | Combined directing effects of -OCH₃, -CHO, and -CH=CH₂ | Complex regioselectivity, with positions activated by the methoxy group being favored. |

| Reactions at the vinyl group | Steric hindrance from ortho-aldehyde | May influence stereoselectivity and approach of bulky reagents. |

This compound emerges as a fascinating molecule where the strategic placement of functional groups orchestrates a unique reactivity profile. The ability to derivatize this compound, coupled with a nuanced understanding of the interplay between electronic and steric effects, opens avenues for its application as a versatile building block in organic synthesis. Further comparative studies with its isomers are warranted to fully elucidate the structure-reactivity relationships and unlock the full synthetic potential of this intriguing benzaldehyde derivative.

Future Research Directions and Emerging Perspectives

Sustainable and Green Synthesis Approaches for 5-Methoxy-2-vinylbenzaldehyde

The development of environmentally benign synthetic routes for valuable chemical intermediates is a cornerstone of modern chemistry. Future research into the synthesis of this compound will undoubtedly prioritize green and sustainable methodologies. Key areas of exploration will likely include:

Catalytic C-H Vinylation: Moving away from traditional multi-step syntheses, direct C-H vinylation of 5-methoxybenzaldehyde offers a more atom-economical approach. Research will focus on developing robust and selective catalysts, potentially based on earth-abundant metals, that can facilitate this transformation under mild conditions, minimizing waste generation.

Biocatalytic Routes: The use of enzymes or whole-cell systems for the synthesis of this compound from renewable feedstocks presents an attractive green alternative. Future work may involve engineering specific enzymes to perform selective vinylation or related transformations.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized solvent usage compared to traditional batch processes.

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Potential Green Synthesis Approaches for this compound

| Approach | Potential Advantages | Research Focus |

| Catalytic C-H Vinylation | High atom economy, reduced number of steps | Development of selective and reusable catalysts |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions | Enzyme engineering and optimization of fermentation processes |

| Flow Chemistry | Improved safety and scalability, reduced waste | Reactor design and optimization of reaction parameters |

Expanding Catalytic Applications in Diverse Chemical Transformations

The aldehyde and vinyl functionalities of this compound make it a versatile substrate for a wide range of catalytic transformations. Future research is expected to explore its utility in various catalytic reactions, leading to the synthesis of novel and complex molecules.

Asymmetric Catalysis: The development of enantioselective catalytic transformations of the aldehyde and vinyl groups will be a major focus. This could involve asymmetric hydrogenation, hydroformylation, or Diels-Alder reactions, providing access to chiral building blocks for the pharmaceutical and agrochemical industries.

Tandem and Cascade Reactions: The proximate reactive sites in this compound are ideal for designing tandem or cascade catalytic reactions. For instance, a reaction could be initiated at the vinyl group, followed by an intramolecular cyclization involving the aldehyde, leading to the efficient construction of complex heterocyclic scaffolds.

Photoredox Catalysis: The application of photoredox catalysis to activate and transform this compound could open up new reaction pathways that are not accessible through traditional thermal methods.

New Applications in Functional Materials Synthesis

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of novel functional materials. Future research in this area will likely focus on creating polymers with tailored properties and applications.

Functional Polymers: Homopolymerization or copolymerization of this compound can lead to polymers with pendant aldehyde groups. These aldehyde functionalities can be subsequently modified through various chemical reactions, allowing for the introduction of a wide range of functional groups and the creation of materials for applications such as drug delivery, sensors, and advanced coatings. The polymerization of a related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), has been explored for creating thermoplastics and thermoset polymers, suggesting the potential for this compound in similar applications. mdpi.comnih.gov

Conjugated Materials: The vinylbenzaldehyde moiety can be incorporated into conjugated polymer backbones. The electronic properties of these materials can be tuned by the methoxy (B1213986) and aldehyde groups, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Degradable Polymers: The acetal (B89532) linkages that can be formed from the aldehyde group could be designed to be cleavable under specific conditions (e.g., acidic pH). This would allow for the development of degradable polymers for applications in biomedicine and environmentally friendly plastics. Research on alternating copolymers of benzaldehydes with vinyl ethers has shown that they can be degraded under mild acidic conditions. acs.org

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Potential Application | Key Feature |

| Functional Polymers | Drug delivery, sensors | Post-polymerization modification of aldehyde groups |

| Conjugated Polymers | Organic electronics (OLEDs, OPVs) | Tunable electronic properties |

| Degradable Polymers | Biomedical materials, sustainable plastics | Cleavable linkages derived from the aldehyde group |

Advanced Mechanistic and Stereochemical Investigations

A thorough understanding of the reaction mechanisms and stereochemical outcomes is crucial for the rational design of new synthetic methods and applications for this compound. Future research will employ a combination of experimental and computational techniques to gain deeper insights.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be used to model reaction pathways, predict transition state geometries, and understand the factors controlling reactivity and selectivity in transformations involving this compound.

In-situ Spectroscopic Studies: Techniques such as in-situ NMR and IR spectroscopy will be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction mechanisms.

Stereochemical Control: For reactions involving the creation of new stereocenters, detailed studies will be conducted to understand and control the stereochemical outcome. This will involve the use of chiral catalysts and auxiliaries, as well as a thorough analysis of the factors influencing diastereoselectivity and enantioselectivity. The cyclopolymerization of a similar compound, o-vinylbenzaldehyde, has been studied, and such investigations for the methoxy-substituted analogue could provide valuable insights. datapdf.com

By pursuing these future research directions, the scientific community can expect to significantly expand the utility and understanding of this compound, paving the way for its application in a diverse range of chemical and material sciences.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 5-Methoxy-2-vinylbenzaldehyde, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis of this compound can be inferred from analogous benzaldehyde derivatives. A common approach involves nucleophilic substitution or coupling reactions. For example, alkylation of a hydroxyl-substituted benzaldehyde precursor with a vinylating agent (e.g., vinyl bromide) under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80–100°C) is a plausible route . Optimization should focus on reaction time, stoichiometry of the vinylating agent, and solvent choice to minimize side reactions (e.g., over-alkylation).

Q. What spectroscopic techniques are most effective for characterizing the aldehyde group in this compound?

- Methodological Answer :

- IR Spectroscopy : The aldehyde C=O stretch typically appears near 1700–1725 cm⁻¹. Methoxy (C-O) and vinyl (C=C) stretches can be identified at ~1250 cm⁻¹ and 1620–1680 cm⁻¹, respectively.

- ¹H NMR : The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm. Vinyl protons (CH₂=CH-) show coupling patterns (e.g., doublet of doublets) between δ 5.0–6.5 ppm .

- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm. Combined with 2D techniques (HSQC, HMBC), these methods confirm regiochemistry and functional group integrity .

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

- Methodological Answer :

- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation. Avoid sparks or open flames due to potential flammability of the vinyl group .

- Storage : Keep in a tightly sealed container under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) should be used to minimize moisture absorption .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELXL improve the structural determination of this compound?

- Methodological Answer : SHELXL is critical for refining high-resolution X-ray diffraction data. For this compound:

- Hydrogen Atom Positioning : SHELXL can accurately model hydrogen atoms attached to the aldehyde and methoxy groups using riding models or free refinement.

- Disorder Resolution : The vinyl group may exhibit rotational disorder; SHELXL’s PART and SUMP instructions can partition disordered components .

- Validation : Tools like ADDSYM in Olex2 (integrated with SHELXL) ensure correct space group assignment, critical for avoiding false symmetry in planar groups .

Q. What strategies are recommended for resolving contradictions in reaction yield data when synthesizing derivatives of this compound?

- Methodological Answer :

- Control Experiments : Replicate reactions under identical conditions to distinguish between systematic errors (e.g., impurity in starting materials) and stochastic variability.

- In Situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and identify side reactions (e.g., aldol condensation of the aldehyde group) .

- Computational Modeling : DFT calculations (e.g., Gaussian09) can predict thermodynamic favorability of pathways, helping rationalize yield discrepancies .

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian or ORCA) to assess electron-richness of the vinyl group and dienophile compatibility.

- Transition State Modeling : Identify regioselectivity (endo vs. exo) using QM/MM methods. For example, the methoxy group’s electron-donating effect may stabilize specific transition states .

- Solvent Effects : COSMO-RS simulations can model solvent polarity’s impact on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.